5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .
Mechanism of Action
Target of Action
The primary targets of 5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are protein tyrosine kinases . These enzymes play a crucial role in the regulation of cellular processes such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound interacts with its targets by binding to the extracellular regions of receptor tyrosine kinases (RTKs). The binding of the compound stabilizes the generation of active dimers, which activates protein tyrosine kinases . This activation leads to a cascade of intracellular signaling events, resulting in changes in cellular function .
Biochemical Pathways
The activation of protein tyrosine kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth, differentiation, and apoptosis . The compound’s action on these pathways can lead to downstream effects such as inhibition of cell proliferation and induction of cell death .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of cell proliferation and induction of apoptosis . These effects are primarily due to the compound’s interaction with protein tyrosine kinases and its impact on related biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . The Gould–Jacobs reaction is also commonly used, involving the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antiproliferative agent, inhibiting the growth of cancer cells.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and analgesic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. This versatility makes it a valuable compound for research in multiple scientific fields .
Properties
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-4-2-1-3-7(9)8-5-6-15-11-10(8)12(18)17-13(19)16-11/h1-6H,(H2,15,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDRXAYSCSDIHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=NC=C2)NC(=O)NC3=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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